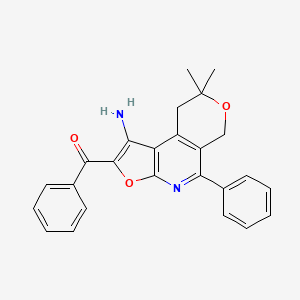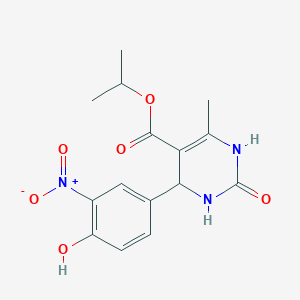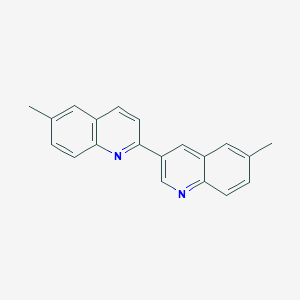![molecular formula C23H24N2OS B11644167 1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol](/img/structure/B11644167.png)
1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-ジメチルフェニル)アミノ]-3-(10H-フェノチアジン-10-イル)プロパン-2-オールは、フェノチアジン誘導体のクラスに属する複雑な有機化合物です。フェノチアジン誘導体は、抗精神病薬、制吐薬、抗ヒスタミン薬など、さまざまな薬理作用で知られています。
準備方法
合成経路と反応条件
1-[(2,4-ジメチルフェニル)アミノ]-3-(10H-フェノチアジン-10-イル)プロパン-2-オールの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つには、以下が含まれます。
ニトロ化と還元: 出発物質である2,4-ジメチルアニリンは、ニトロ化後に還元されて2,4-ジメチルフェニルアミンが得られます。
フェノチアジン形成: フェノチアジンは、ジフェニルアミンと硫黄の環化反応によって合成されます。
カップリング反応: 次に、2,4-ジメチルフェニルアミンは、特定の条件下でフェノチアジンとカップリングされて、目的の生成物が生成されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、収率と純度を最適化して、より大規模に行われます。連続フロー合成や触媒の使用などの技術により、効率が向上します。
化学反応の分析
反応の種類
1-[(2,4-ジメチルフェニル)アミノ]-3-(10H-フェノチアジン-10-イル)プロパン-2-オールは、さまざまな化学反応を起こす可能性があります。これには、次のようなものがあります。
酸化: この化合物は、酸化されて対応するスルホキシドまたはスルホンを生成します。
還元: 還元反応によって、この化合物は対応するアミンまたはアルコールに変換されます。
置換: 芳香環では、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドが生成される一方、還元によって第二級アミンが生成されます。
科学研究への応用
1-[(2,4-ジメチルフェニル)アミノ]-3-(10H-フェノチアジン-10-イル)プロパン-2-オールは、いくつかの科学研究に応用されています。
医薬品化学: 抗精神病薬や制吐薬としての可能性が研究されています。
生物学的研究: この化合物は、神経伝達物質経路や受容体結合に関する研究で使用されています。
産業用途: フェノチアジンコアを持っているため、染料や顔料の開発に使用される可能性があります。
科学的研究の応用
1-[(2,4-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic and antiemetic properties.
Biological Research: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It may be used in the development of dyes and pigments due to its phenothiazine core.
作用機序
1-[(2,4-ジメチルフェニル)アミノ]-3-(10H-フェノチアジン-10-イル)プロパン-2-オールの作用機序には、さまざまな分子標的との相互作用が関与しています。
神経伝達物質受容体: この化合物は、ドーパミン受容体やセロトニン受容体に結合して、神経伝達物質の活性を調節する可能性があります。
酵素阻害: 神経伝達物質の代謝に関与する特定の酵素を阻害する可能性があります。
類似化合物との比較
類似化合物
クロルプロマジン: 抗精神病薬としての作用を持つ別のフェノチアジン誘導体です。
プロメタジン: 抗ヒスタミン薬や制吐薬として知られています。
チオリダジン: 抗精神病薬として使用されています。
独自性
1-[(2,4-ジメチルフェニル)アミノ]-3-(10H-フェノチアジン-10-イル)プロパン-2-オールは、その特定の構造的特徴により、他のフェノチアジン誘導体と比べて、独自の薬理作用を有する可能性があります。
特性
分子式 |
C23H24N2OS |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
1-(2,4-dimethylanilino)-3-phenothiazin-10-ylpropan-2-ol |
InChI |
InChI=1S/C23H24N2OS/c1-16-11-12-19(17(2)13-16)24-14-18(26)15-25-20-7-3-5-9-22(20)27-23-10-6-4-8-21(23)25/h3-13,18,24,26H,14-15H2,1-2H3 |
InChIキー |
XHHUKKMWEOPFDG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11644086.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644088.png)
![2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B11644090.png)

![1-(3,4-Dimethoxybenzyl)-3-[(2,6-dimethylphenyl)carbamoyl]pyridinium](/img/structure/B11644103.png)
![ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B11644108.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B11644121.png)
![4-(5-{(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11644135.png)
![4-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B11644149.png)
![N-[(2Z)-2-{[(2-bromophenyl)carbonyl]amino}-3-(4-nitrophenyl)prop-2-enoyl]valine](/img/structure/B11644155.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11644160.png)
![3-methyl-N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11644169.png)
